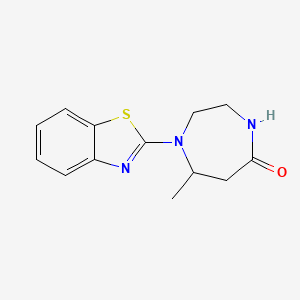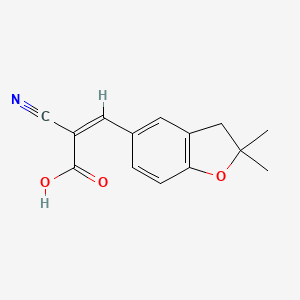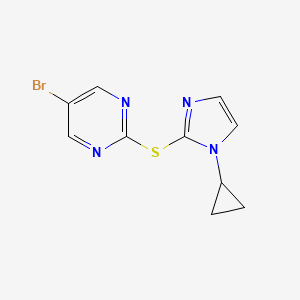
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one, also known as DMCM, is a benzodiazepine derivative that has been used in scientific research for its ability to selectively bind and modulate the activity of the gamma-aminobutyric acid (GABA) receptor. The GABA receptor is responsible for regulating the inhibitory neurotransmitter GABA in the central nervous system, and its modulation by DMCM has been shown to have potential therapeutic applications in the treatment of anxiety disorders and other neurological conditions.
Mecanismo De Acción
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one acts by binding to a specific site on the GABA receptor, causing an increase in the inhibitory activity of GABA in the central nervous system. This results in a decrease in neuronal excitability, leading to the anxiolytic and sedative effects observed in scientific research.
Biochemical and Physiological Effects:
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one has been shown to have a number of biochemical and physiological effects in scientific research. These include an increase in GABA-mediated chloride ion conductance, a decrease in glutamate-mediated excitatory neurotransmission, and a reduction in the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one in scientific research is its high selectivity for the GABA receptor, which allows for precise modulation of GABA-mediated neurotransmission. However, one limitation of using 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one is its potential for off-target effects, which can complicate data interpretation and limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one. One potential area of study is the development of more selective and potent GABA receptor modulators based on the structure of 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one. Another potential direction is the investigation of 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one's potential therapeutic applications in the treatment of other neurological conditions, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to better understand the mechanisms underlying 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one's effects on the HPA axis and its potential implications for stress-related disorders.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one involves the reaction of 2-aminobenzothiazole with 5-methyl-1,4-diazepane-7-one in the presence of a suitable solvent and catalyst. The resulting product is then purified using standard chromatographic techniques to obtain a high-purity sample for use in scientific research.
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one has been extensively studied in scientific research for its ability to selectively bind and modulate the activity of the GABA receptor. This has led to its potential use in the treatment of anxiety disorders, as well as other neurological conditions such as epilepsy and insomnia.
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-9-8-12(17)14-6-7-16(9)13-15-10-4-2-3-5-11(10)18-13/h2-5,9H,6-8H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGGVGRFGKVKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCCN1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-7-methyl-1,4-diazepan-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)
![6-bromo-2-(piperidin-1-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B7553826.png)


![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)

![3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7553875.png)

![4-[1-(4-Fluorophenyl)propyl]-1,4-thiazepane 1,1-dioxide](/img/structure/B7553891.png)

![[4-(2-Hydroxypropyl)piperazin-1-yl]-(6-morpholin-4-ylpyridin-3-yl)methanone](/img/structure/B7553916.png)